Einecs 301-864-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Regulatory databases like the European Chemicals Agency (ECHA) typically provide such information, including CAS numbers, IUPAC names, and safety data . Research on EINECS compounds often involves comparative analyses with structurally or functionally analogous substances to assess reactivity, stability, and industrial applications .

Properties

CAS No. |

94086-75-6 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

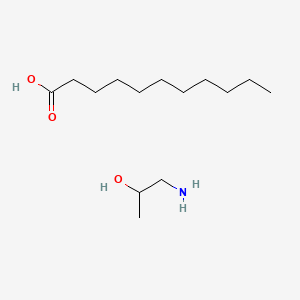

1-aminopropan-2-ol;undecanoic acid |

InChI |

InChI=1S/C11H22O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3(5)2-4/h2-10H2,1H3,(H,12,13);3,5H,2,4H2,1H3 |

InChI Key |

SGPMUPKYHZPOOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)O.CC(CN)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidic/Basic Hydrolysis

DEP undergoes hydrolysis to form phthalic acid and ethanol :

-

Acid-catalyzed : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Base-catalyzed : Saponification produces disodium phthalate in alkaline conditions .

Environmental Hydrolysis

In soil and water, hydrolysis occurs slowly abiotically but accelerates via microbial action . Key intermediates include monoethyl phthalate and phthalic acid , which have regulatory implications due to toxicity .

Reactivity with Acids and Oxidizers

DEP reacts vigorously with:

-

Strong oxidizing acids (e.g., nitric acid): Exothermic reactions may ignite products .

-

Concentrated sulfuric acid : Sulfonation occurs at elevated temperatures .

| Reactive Group | Hazardous Products | Conditions |

|---|---|---|

| Oxidizing agents | CO₂, phthalic anhydride | High heat |

| Alkali metals | Flammable H₂ gas | Room temperature |

Microbial Degradation

Soil bacteria (e.g., Pseudomonas) metabolize DEP via:

-

Transesterification : Produces ethyl methyl phthalate and dimethyl phthalate in methanol-contaminated environments .

-

Sequential hydrolysis : Enzymes like phthalate oxygenase and decarboxylase convert DEP to phthalic acid .

Mammalian Enzymatic Hydrolysis

Pancreatic cholesterol esterase (CEase) in pigs/cows hydrolyzes DEP to monoethyl phthalate .

Thermal Decomposition

At high temperatures (>300°C), DEP decomposes to:

-

Phthalic anhydride

-

Ethylene gas

-

CO₂

A combustion reaction with oxygen is represented as:

Material Incompatibilities

DEP reacts with:

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of EINECS compounds rely on:

- Structural Similarity : Identified via functional groups, substituents, or scaffold alignment.

- Computational Metrics : Tanimoto similarity indices using 2D molecular fingerprints (e.g., PubChem fingerprints) to quantify molecular overlap .

- Experimental Data : Reactivity, solubility, and toxicity profiles derived from authoritative sources like peer-reviewed journals or regulatory databases .

Comparison with Similar EINECS Compounds

While direct data for EINECS 301-864-4 is unavailable, analogous compounds illustrate common comparison parameters:

Structural Analogues

- EINECS 262-941-9 and EINECS 262-943-1 : These compounds share functional groups (e.g., quaternary ammonium or perfluoroalkyl chains) but differ in substituents, affecting solubility and environmental persistence .

- EINECS 280-575-4 : Exhibits comparable oxidation-reduction properties but may diverge in thermal stability due to alkyl chain length variations .

Key Comparison Criteria

Note: "—" indicates insufficient data in the provided evidence.

Research Findings and Implications

- Scaffold Diversity: Broad screening of diverse molecular scaffolds (e.g., perfluoroalkyl vs.

- Applicability Domains: Models trained on EINECS compounds require rigorous validation to avoid overfitting, particularly when extrapolating to structurally novel chemicals .

- Regulatory Gaps : Many EINECS entries lack detailed experimental data, necessitating read-across approaches using high-fidelity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.